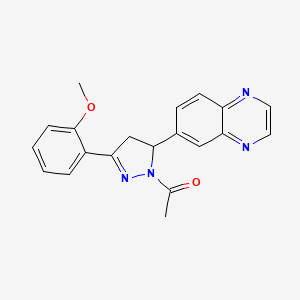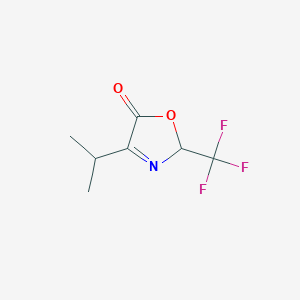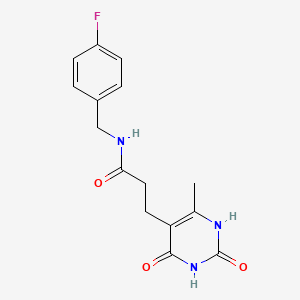
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQPAE and has a molecular formula of C23H20N4O2.
Aplicaciones Científicas De Investigación
Studies on Substituted Benzoquinazolines and Pyrazoles as Anti-tubercular Agents
Various substituted benzoquinazolines and pyrazoles have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Notably, compounds 6a, 6c, 8a, 19a, and 19e demonstrated significant anti-tubercular activity at specific minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents in the treatment of tuberculosis. The study also assessed the cytotoxicity of these compounds using THP-1 cells, with the most active compound, 19a, showing safety as its MIC value was much lower than the cytotoxic value, suggesting a favorable therapeutic index (Maurya et al., 2013).
Quinoxalin-6-yl Derivatives as Corrosion Inhibitors
Quinoxalin-6-yl derivatives have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid. The study found that these derivatives, including PQDPB, PQDPP, and PPQDPE, exhibit varying degrees of corrosion inhibition efficiency, with PQDPP identified as the most effective among the tested compounds. The adsorption of these inhibitor molecules on the mild steel surface was spontaneous and adhered to the Frumkin adsorption isotherm. Scanning electron microscopy (SEM) confirmed the formation of protective films on the steel surface, highlighting the potential of quinoxalin-6-yl derivatives in corrosion protection applications (Olasunkanmi et al., 2015).
Synthesis of New Quinoxaline Derivatives as Antimicrobial Agents
A series of new quinoxaline derivatives containing pyrazoline residues have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, revealing substantial antimicrobial activity. Notably, compounds 5 and 12 exhibited excellent antibacterial and antifungal activity, surpassing the standard drugs in some cases. This highlights the potential of quinoxaline derivatives as effective antimicrobial agents, offering new avenues for the development of antimicrobial therapeutics (Kumar et al., 2014).
Propiedades
IUPAC Name |
1-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)24-19(14-7-8-16-18(11-14)22-10-9-21-16)12-17(23-24)15-5-3-4-6-20(15)26-2/h3-11,19H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPVBJRZODBPEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)

![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(3-phenylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2393522.png)
![5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2393523.png)

![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393528.png)
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2393534.png)

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2393538.png)
